1-[4-(2-Methoxyethoxy)benzoyl]indoline
Description
1-[4-(2-Methoxyethoxy)benzoyl]indoline is an indoline derivative characterized by a benzoyl group substituted at the 4-position of the indoline core with a 2-methoxyethoxy side chain. The indoline scaffold, a saturated bicyclic structure combining a benzene ring and a five-membered nitrogen-containing ring, provides a versatile platform for pharmacological and synthetic applications. The 2-methoxyethoxy substituent introduces both electron-donating methoxy groups and ether-based solubility-enhancing properties.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[4-(2-methoxyethoxy)phenyl]methanone |
InChI |
InChI=1S/C18H19NO3/c1-21-12-13-22-16-8-6-15(7-9-16)18(20)19-11-10-14-4-2-3-5-17(14)19/h2-9H,10-13H2,1H3 |
InChI Key |
MQEBEDVRNIFSTO-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of indoline derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Indoline Derivatives
Physicochemical Properties
- Solubility and Crystallinity : The 2-methoxyethoxy group likely enhances aqueous solubility due to its ether linkage, contrasting with hydrophobic groups like tetrafluoropropyloxy () or benzonitrile (). Compound 5k ’s crystalline solid state (m.p. 190–192°C) versus the oily consistency of fluorinated derivatives highlights substituent effects on crystallinity .
- Synthetic Accessibility: The 37% yield of the tetrafluorinated derivative () suggests challenges in introducing bulky/electron-deficient groups.
Electronic and Functional Effects
- Electron-Donating vs. Withdrawing Groups : The 2-methoxyethoxy group is electron-donating, contrasting with nitro () or fluorinated () substituents. This difference impacts reactivity, metabolic stability, and interactions in biological systems .
- Boronate Functionality : The boronate ester in enables cross-coupling reactions, a feature absent in the target compound. This highlights the role of functional groups in expanding synthetic utility .
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